![molecular formula C20H18N4O5S2 B2385747 bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether CAS No. 2249547-05-3](/img/structure/B2385747.png)
bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether: is a complex organic compound featuring two 3-methyl-1H-pyrazol-1-yl groups connected via a sulfonyl linkage to a central ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst. One efficient method uses 1,3-disulfonic acid imidazolium tetrachloroaluminate as a novel, heterogeneous, and reusable catalyst . The reaction is carried out under mild conditions, often at room temperature, and yields high to excellent product purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound’s pyrazole moiety is known for its biological activity. Derivatives of this compound have been studied for their potential as anticancer agents, due to their ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism by which bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether exerts its effects is primarily through its interaction with biological targets. The pyrazole moiety can bind to specific enzymes or receptors, modulating their activity. For example, in cancer cells, the compound may induce apoptosis by activating p53-mediated pathways . Additionally, the sulfonyl groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share the pyrazole core and exhibit similar biological activities.
Bis(pyrazolyl)methanes: These derivatives are synthesized through multi-component reactions and have applications in various fields, including as chelating agents.
Uniqueness: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether stands out due to its dual pyrazole-sulfonyl structure, which imparts unique chemical and biological properties. The presence of the sulfonyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-1-[4-[4-(3-methylpyrazol-1-yl)sulfonylphenoxy]phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c1-15-11-13-23(21-15)30(25,26)19-7-3-17(4-8-19)29-18-5-9-20(10-6-18)31(27,28)24-14-12-16(2)22-24/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOZOWTDZTJEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4C=CC(=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
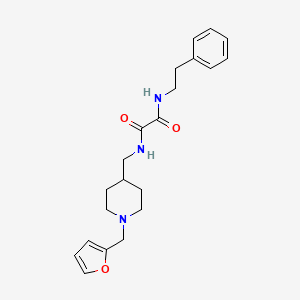
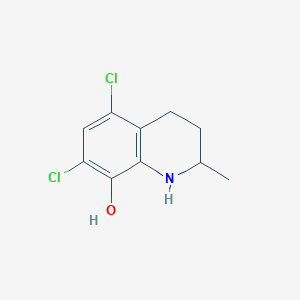
![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2385667.png)

![2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2385670.png)
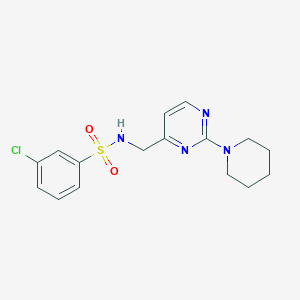
![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)
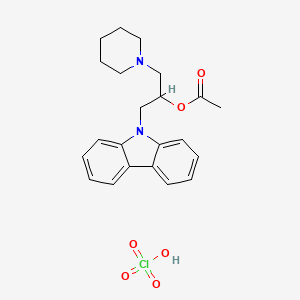
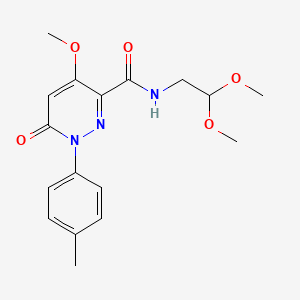
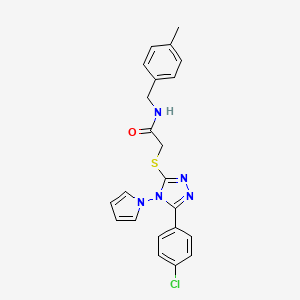
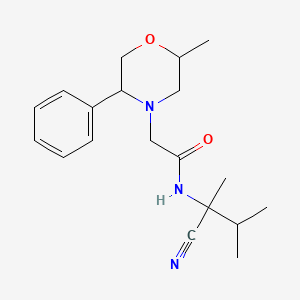
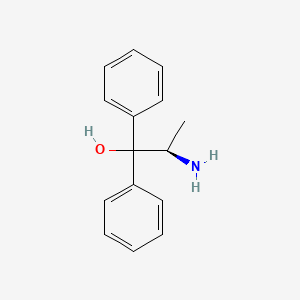
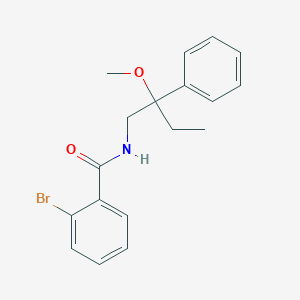
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2385687.png)
